molecular formula C18H14N2O3 B2809163 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one CAS No. 797782-05-9

3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one

Número de catálogo: B2809163
Número CAS: 797782-05-9
Peso molecular: 306.321
Clave InChI: WZEAPQGSQVGGFW-SOFGYWHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a benzodioxole moiety, which is a fused ring system with oxygen atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Métodos De Preparación

The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and quinoxaline derivatives.

    Synthetic Route: A common synthetic route involves the formation of the ethenyl linkage between the benzodioxole and quinoxaline moieties. This can be achieved through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.

    Reaction Conditions: The Heck reaction is typically carried out in the presence of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality.

Análisis De Reacciones Químicas

3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced quinoxaline derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoxaline derivatives, including 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can exert antiproliferative effects through various mechanisms:

  • Mechanisms of Action :
    • Tubulin Polymerization Inhibition : Compounds targeting tubulin can disrupt mitotic processes in cancer cells.
    • Topoisomerase II-DNA Interaction : Inhibition of this enzyme interferes with DNA replication and transcription.
    • Receptor Tyrosine Kinases Modulation : These compounds can affect signaling pathways involving vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) .

Case Study: Synthesis and Evaluation

A recent study synthesized several quinoxaline derivatives, including the compound , and evaluated their anticancer properties. The results demonstrated that certain derivatives showed significant inhibition of cancer cell lines, with the most potent compounds exhibiting IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Quinoxaline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.

  • Antibacterial Activity : Some studies have reported that quinoxaline derivatives demonstrate substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has been tested for antifungal properties, showing effectiveness against various fungal pathogens .

Case Study: Antimicrobial Screening

In vitro studies assessing the antimicrobial efficacy of quinoxaline derivatives revealed that specific modifications to the quinoxaline core enhance activity against both bacterial and fungal strains. The structure-activity relationship (SAR) analyses indicated that substituents on the benzodioxole moiety significantly influence antimicrobial potency .

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor.

  • Cyclooxygenase-2 (COX-2) Inhibition : The compound has been evaluated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways. In vitro studies showed moderate inhibition efficiencies at varying concentrations .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeConcentration (µg/mL)Inhibition Efficiency (%)
Compound ACOX-210057.85
Compound BCOX-2200100.00
Compound CCOX-22009.05

Mecanismo De Acción

The mechanism of action of 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors:

    Molecular Targets: The compound targets enzymes involved in cellular signaling pathways, such as kinases and phosphatases, leading to the modulation of these pathways.

    Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.

    Mechanistic Studies: Studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,3-benzodioxole derivatives and quinoxaline-based molecules share structural similarities.

    Uniqueness: The unique combination of the benzodioxole and quinoxaline moieties in this compound imparts distinct chemical and biological properties, making it more versatile in various applications.

    List of Similar Compounds: Examples of similar compounds include 1,3-benzodioxole-5-ethanol, 3-(1,3-benzodioxol-5-yl)acrylate, and other quinoxaline derivatives.

Actividad Biológica

The compound 3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one is a quinoxaline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound features a quinoxaline backbone substituted with a benzodioxole moiety, which is known for enhancing biological activity. The compound's molecular formula is C19H16N2O2C_{19}H_{16}N_{2}O_{2} and it possesses a unique arrangement that contributes to its biological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoxaline derivatives, including our compound of interest. For example, a study reported that related quinolone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) using MTT assays. The most potent compounds induced apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest in the S and G2/M phases .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 14A5490.85ROS generation, apoptosis
Compound 14MCF71.81Cell cycle arrest
This compoundSKOV3TBDTBD

Insecticidal Activity

Recent research highlighted the potential of the 1,3-benzodioxole group in developing insecticides. A study synthesized various derivatives that demonstrated larvicidal activity against Aedes aegypti, a primary vector for several viral diseases. Among these compounds, those similar to our compound showed promising results with LC50 values indicating effective control without significant toxicity to non-target organisms .

Table 2: Insecticidal Activity Against Aedes aegypti

CompoundLC50 (µM)LC90 (µM)Observations
Compound 428.9 ± 5.6162.7 ± 26.2Effective larvicidal activity
Temephos (control)<10.94TBDStandard insecticide

The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells through various pathways, including ROS generation and modulation of key apoptotic proteins such as Bcl-2 and caspases .
  • Cell Cycle Arrest : These compounds can arrest the cell cycle at specific phases, particularly G2/M, thereby inhibiting cancer cell proliferation .
  • Insecticidal Mechanism : The insecticidal activity appears to be linked to the disruption of cellular signaling pathways in Aedes aegypti, although specific targets remain to be elucidated .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including our compound, which were screened for anticancer activity against multiple cell lines. The results indicated a strong correlation between structural modifications and biological efficacy, emphasizing the importance of the benzodioxole substituent in enhancing activity .

Propiedades

IUPAC Name

3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-20-15-5-3-2-4-13(15)19-14(18(20)21)8-6-12-7-9-16-17(10-12)23-11-22-16/h2-10H,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEAPQGSQVGGFW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.